molecular formula C18H24N4O3 B2751535 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one CAS No. 1797222-00-4

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one

Katalognummer: B2751535
CAS-Nummer: 1797222-00-4
Molekulargewicht: 344.415
InChI-Schlüssel: BDRKVNQOGFCEPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one is a synthetic small molecule compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a piperidine core, a motif frequently found in compounds with bioactive properties . The presence of both a 3,5-dimethylisoxazole and a 6-methylpyridazine moiety suggests this compound may act on specific biological pathways. Piperidine and piperazine derivatives are extensively investigated for their potential to interact with key signaling pathways. For instance, some tricyclic piperidine compounds are explored for a range of therapeutic areas, including disorders of the nervous system and as antineoplastic (anti-cancer) agents . Furthermore, structurally related 1,2,4-oxadiazole substituted piperidine derivatives have been identified as potent inhibitors of the Sonic Hedgehog (SHH) pathway, functioning as Smoothened (Smo) antagonists . The abnormal activation of the Hh pathway is associated with the development and progression of numerous cancers, such as basal cell carcinoma, medulloblastoma, and pancreatic, prostate, and lung cancers . As such, this compound is a valuable chemical tool for researchers studying hedgehog signaling in cancer biology, developmental processes, and cellular proliferation. Its primary research applications include use as a reference standard in analytical chemistry, a key intermediate in the synthesis of more complex target molecules, and a potential probe for investigating novel biological targets in high-throughput screening assays. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-12-4-6-17(20-19-12)24-15-8-10-22(11-9-15)18(23)7-5-16-13(2)21-25-14(16)3/h4,6,15H,5,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRKVNQOGFCEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25_{25}H30_{30}N4_{4}O3_{3}, with a molecular weight of approximately 442.54 g/mol. The structure features an isoxazole ring, which is known for its pharmacological significance, particularly in neuroactive compounds.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC25_{25}H30_{30}N4_{4}O3_{3}
Molecular Weight442.54 g/mol
Key Functional GroupsIsoxazole, Piperidine

Research indicates that the compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways
    1
    .
  • Antioxidant Properties : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent in inflammatory conditions .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an antimicrobial agent
    1
    .
  • Neuroprotective Effects : In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, suggesting neuroprotective properties .
  • Anti-inflammatory Activity : In vitro assays using RAW 264.7 macrophages revealed that treatment with this compound significantly reduced nitric oxide production in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli growth (MIC = 32 µg/mL)
1
AntioxidantReduction of oxidative stress in neuronal cells
Anti-inflammatoryDecreased NO production in macrophages

Vergleich Mit ähnlichen Verbindungen

The compound’s structural and functional attributes can be contextualized against analogs with shared motifs. Below is a detailed analysis:

Structural Comparison

Key structural analogs include:

  • Rapamycin (Rapa) derivatives : Compounds 1 and 7 from the 2014 Molecules study share a macrocyclic lactone core with Rapa but differ in substituents. NMR data (Table 2, Figure 6) reveal that regions A (positions 39–44) and B (positions 29–36) exhibit distinct chemical shifts compared to Rapa, indicating localized substituent effects. For example, the propan-1-one and isoxazole groups in the target compound may disrupt hydrogen-bonding networks observed in Rapa derivatives .
  • Heterocyclic derivatives (4i, 4j): These 2023-synthesized compounds incorporate coumarin, pyrimidinone, and tetrazole groups. Unlike the target compound, which uses pyridazine and isoxazole for π-π stacking, 4i and 4j rely on coumarin’s planar structure for enhanced fluorescence and bioavailability. This highlights how substituent choice (e.g., coumarin vs. pyridazine) dictates solubility and bioactivity .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Properties
Target Compound Piperidine-propan-1-one-isoxazole 6-Methylpyridazin-3-yl ether High lipophilicity, kinase affinity
Rapa Derivatives [1,7] Macrocyclic lactone Varied alkyl/ether groups Immunosuppressive activity
4i [2] Pyrimidinone-tetrazole Coumarin-3-yl, phenyl Fluorescence, moderate solubility
4j [2] Pyrazol-tetrazole Coumarin-3-yl, thioxo group Enhanced metabolic stability
Pharmacological and Physicochemical Properties
  • Kinase Inhibition : Unlike Rapa derivatives (mTOR inhibitors), the target compound’s pyridazine moiety may target tyrosine kinases, as seen in analogs with similar pyridazine-ether motifs .
  • Metabolic Stability : The piperidine-oxygen linkage in the target compound reduces susceptibility to oxidative metabolism compared to 4j’s thioxo group, which is prone to sulfation .

Q & A

Q. How can researchers optimize the synthetic route for this compound?

Methodological Answer:

  • Employ reflux conditions (e.g., ethanol solvent, 2–3 hours) to facilitate cyclization and coupling reactions, as demonstrated in heterocyclic synthesis protocols .
  • Optimize solvent mixtures (e.g., DMF–EtOH 1:1) for recrystallization to improve yield and purity .
  • Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using NMR and mass spectrometry to validate structural fidelity .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) with a pH 6.5 ammonium acetate buffer system for assay validation, as described in pharmacopeial guidelines .
  • Combine spectroscopic methods: 1^1H/13^13C NMR for functional group analysis, FT-IR for carbonyl confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. How should purity and impurity profiling be conducted?

Methodological Answer:

  • Apply HPLC with UV detection (e.g., 254 nm) to quantify residual solvents and impurities, referencing pharmacopeial impurity standards (e.g., triazolopyridine derivatives) .
  • Validate methods using spiked samples with known impurities (e.g., chlorophenyl derivatives) to establish detection limits and recovery rates .

Advanced Research Questions

Q. What experimental designs are suitable for studying its biological activity?

Methodological Answer:

  • Implement randomized block designs with split-split plots to account for variables like dose-response relationships and biological replicates, as used in pharmacological studies .
  • Link assays (e.g., enzyme inhibition, cell viability) to theoretical frameworks, such as structure-activity relationships (SAR) or kinase inhibition pathways, to contextualize results .

Q. How can mechanistic studies elucidate its interactions with biological targets?

Methodological Answer:

  • Use in vitro binding assays (e.g., surface plasmon resonance) to quantify affinity for target proteins.
  • Pair with molecular docking simulations (e.g., AutoDock Vina) to model interactions with active sites, guided by the compound’s SMILES structure (C19H25N3O3) .
  • Validate findings via mutagenesis studies to identify critical residues for binding .

Q. How should researchers address contradictions in pharmacokinetic data?

Methodological Answer:

  • Cross-validate results using orthogonal methods (e.g., LC-MS/MS for plasma concentration vs. radiolabeled tracer studies) .
  • Investigate confounding variables (e.g., metabolic stability in liver microsomes) and adjust experimental conditions (e.g., pH, temperature) to replicate physiological environments .

Q. What strategies assess its environmental fate and ecotoxicological impact?

Methodological Answer:

  • Conduct long-term environmental partitioning studies (water-soil-air systems) to evaluate persistence and bioaccumulation potential, as outlined in Project INCHEMBIOL .
  • Use tiered ecotoxicity testing:
  • Tier 1: Acute exposure assays (e.g., Daphnia magna mortality).
  • Tier 2: Chronic studies on model organisms (e.g., zebrafish development) .

Data Contradiction Analysis Framework

Step Action Example Reference
1Replicate experiments under controlled conditionsConfirm solubility discrepancies using standardized buffers
2Apply multivariate statistical analysisUse ANOVA to isolate batch-to-batch variability in synthesis
3Compare with computational predictionsValidate metabolic pathways via in silico tools (e.g., SwissADME)

Key Considerations for Experimental Design

  • Theoretical Linkage: Anchor hypotheses to established frameworks (e.g., ligand-receptor theory for binding studies) .
  • Methodological Rigor: Include controls for synthetic byproducts (e.g., dihydrochloride salts) and biological matrix effects .
  • Environmental Relevance: Prioritize assays reflecting real-world exposure scenarios (e.g., low-dose chronic toxicity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.